5,6-Epoxy-13-cis Retinoic Acid

Übersicht

Beschreibung

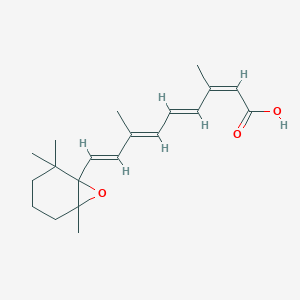

5,6-epoxy-13-cis Retinoic Acid: is a metabolite of 13-cis retinoic acid, which is a derivative of vitamin A. This compound is characterized by the presence of an epoxide group on the cyclohexene portion of the molecule. It is known for its role in various biological processes and has been identified as a potential impurity in commercial preparations of 13-cis retinoic acid .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 5,6-Epoxy-13-cis-Retinsäure entsteht, wenn 13-cis-Retinsäure in Gegenwart von Hydroperoxiden oder Peroxylradikalen eine Cooxidation durch Prostaglandin-H-Synthase durchläuft . Die Reaktion beinhaltet die Bildung einer Epoxidgruppe am Cyclohexenring des Retinsäuremoleküls.

Industrielle Produktionsmethoden: Die industrielle Produktion von 5,6-Epoxy-13-cis-Retinsäure beinhaltet typischerweise die kontrollierte Oxidation von 13-cis-Retinsäure unter Verwendung spezifischer Oxidationsmittel unter geregelten Bedingungen, um die Bildung der gewünschten Epoxidgruppe zu gewährleisten. Der Prozess erfordert eine sorgfältige Überwachung, um die Bildung unerwünschter Nebenprodukte und Verunreinigungen zu vermeiden .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die primäre Reaktion, die an der Bildung von 5,6-Epoxy-13-cis-Retinsäure beteiligt ist, ist die Oxidation von 13-cis-Retinsäure.

Reduktion: Diese Verbindung kann Reduktionsreaktionen eingehen, die zur Öffnung des Epoxidrings und zur Bildung von Dihydroderivaten führen.

Substitution: Die Epoxidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile den Epoxidring angreifen, was zur Bildung verschiedener substituierter Produkte führt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Hydroperoxide, Peroxylradikale und Prostaglandin-H-Synthase werden häufig im Oxidationsprozess verwendet.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel, die bei der Reduktion der Epoxidgruppe verwendet werden.

Nukleophile: Wasser, Alkohole und Amine sind übliche Nukleophile, die mit der Epoxidgruppe reagieren können.

Hauptprodukte:

Dihydroderivate: Entstehen durch die Reduktion der Epoxidgruppe.

Substituierte Produkte: Entstehen durch nukleophile Substitutionsreaktionen, die die Epoxidgruppe betreffen.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Analytical Chemistry

5,6-Epoxy-13-cis Retinoic Acid serves as a reference standard in analytical chemistry. It is crucial for the identification and quantification of retinoic acid metabolites in biological samples. Its structural features allow researchers to differentiate it from other retinoids during analysis.

Quality Control in Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as an impurity standard for quality control and assurance in the production of retinoic acid-based drugs. This ensures that formulations meet regulatory standards and maintain therapeutic efficacy.

Biological Research Applications

Cellular Differentiation and Proliferation

Research indicates that this compound plays a role in cellular differentiation and proliferation. It interacts with retinoic acid receptors (RAR-β and RAR-α) to influence gene expression related to these processes. This interaction is significant for understanding developmental biology and cancer research .

Metabolic Pathways Investigation

The compound is studied to elucidate metabolic pathways of retinoids. Understanding these pathways can provide insights into how retinoids affect cellular functions and their potential therapeutic roles .

Medical Applications

Dermatology

this compound has potential applications in treating dermatological conditions such as acne. Its mechanism involves regulating cell growth and differentiation, which can help manage skin disorders effectively .

Cancer Therapy

The compound is explored for its antineoplastic properties. Studies have shown that it may inhibit cancer cell growth by inducing apoptosis and regulating cell cycle progression. Its effects on various cancer models underline its potential as a therapeutic agent in oncology .

Case Study 1: Treatment of Neuroblastoma

A clinical study investigated the pharmacokinetics of 13-cis retinoic acid and its metabolites, including this compound, in children with neuroblastoma. The study demonstrated improved event-free survival rates when high doses of 13-cis retinoic acid were administered intermittently. The findings suggest that metabolites like this compound may play a role in the therapeutic effects observed .

Case Study 2: Vitamin A Deficiency in Animal Models

In animal studies assessing vitamin A deficiency, the administration of this compound resulted in measurable impacts on growth rates and overall health indicators. This highlights the compound's relevance in nutritional biochemistry and its role as a metabolite influencing physiological outcomes .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are closely linked to its parent compound, 13-cis retinoic acid. Studies have shown that the metabolism of these compounds can vary significantly among individuals, impacting their efficacy and safety profiles in clinical settings .

Wirkmechanismus

The mechanism of action of 5,6-epoxy-13-cis Retinoic Acid involves its interaction with retinoic acid receptors (RARs). Upon binding to these receptors, the compound forms a ligand-receptor complex that acts as a transcription regulator of several genes by binding to specific retinoic acid response elements (RARE) on the DNA . This regulation leads to changes in gene expression that influence cellular differentiation, proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

13-cis-Retinsäure: Die Stammverbindung, von der 5,6-Epoxy-13-cis-Retinsäure abgeleitet ist.

All-trans-Retinsäure: Ein weiteres Retinsäureisomer mit ähnlichen biologischen Aktivitäten.

9-cis-Retinsäure: Ein Isomer der Retinsäure mit unterschiedlichen Rezeptorbindungseigenschaften.

Einzigartigkeit: 5,6-Epoxy-13-cis-Retinsäure ist einzigartig aufgrund des Vorhandenseins der Epoxidgruppe, die im Vergleich zu anderen Retinsäureisomeren eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Diese Epoxidgruppe ermöglicht es der Verbindung, an spezifischen chemischen Reaktionen teilzunehmen, die mit anderen Retinsäuren nicht möglich sind .

Biologische Aktivität

5,6-Epoxy-13-cis Retinoic Acid (5,6-ER) is a derivative of retinoic acid, a compound known for its significant biological activities, particularly in the context of cell growth, differentiation, and gene regulation. This article explores the biological activity of 5,6-ER, highlighting its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by an epoxy group at the 5 and 6 positions of the retinoic acid backbone. This structural modification influences its biological activity and interaction with cellular receptors.

Biological Activity

1. Mechanism of Action

The biological activity of 5,6-ER is primarily mediated through its interaction with nuclear retinoid receptors. These receptors regulate gene transcription related to cell differentiation and proliferation. Although 5,6-ER is less potent than all-trans-retinoic acid (ATRA), it exhibits notable biological effects:

- Growth Promotion : In studies involving vitamin A-deficient rats, 5,6-ER was found to promote growth but at a significantly lower efficacy (0.5% as active as ATRA) .

- Inhibition of Ornithine Decarboxylase : Research indicates that 5,6-ER can inhibit ornithine decarboxylase induction following mitogen stimulation, suggesting a role in regulating cellular proliferation .

2. Comparative Efficacy

The following table summarizes the comparative biological activities of various retinoids including 5,6-ER:

| Compound | Relative Activity (%) | Key Effects |

|---|---|---|

| All-trans Retinoic Acid | 100 | Strong growth promotion and differentiation |

| 13-cis Retinoic Acid | 60 | Effective in dermatological treatments |

| This compound | 0.5 | Limited growth promotion |

Metabolism and Pharmacokinetics

The metabolism of retinoids is crucial for their biological activity. After administration, 5,6-ER undergoes various metabolic transformations:

- Conversion to Active Metabolites : It is hypothesized that some effects of 5,6-ER may be due to its conversion to more active retinoids within the body.

- Pharmacokinetic Properties : Studies have shown that the pharmacokinetics of retinoids can vary significantly among individuals based on factors such as dosage and physiological conditions .

Case Studies

Case Study 1: Efficacy in Dermatology

A clinical study evaluating the effects of retinoids on non-melanoma skin cancer included patients treated with various retinoid forms. Although specific data on 5,6-ER was limited, it was noted that retinoids generally promote skin health by modulating cellular processes related to keratinocyte differentiation .

Case Study 2: Animal Models

In animal studies assessing vitamin A deficiency, the administration of 5,6-ER demonstrated a measurable impact on growth rates compared to control groups receiving no retinoid treatment. This highlights its potential utility in addressing nutritional deficiencies related to vitamin A .

Eigenschaften

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHJLBAOLGBJZ-NJZIYGCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269399 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81444-57-7 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81444-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Epoxy-13-cis-retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.